molecular formula C14H19NO5 B3317426 (3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid CAS No. 959579-75-0

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B3317426
CAS No.: 959579-75-0
M. Wt: 281.3 g/mol
InChI Key: SDSRKQPMFMWNJA-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a furan ring attached to the pyrrolidine core, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-pyrrolidine-3-carboxylic acid.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable base and solvent.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, which may involve reagents such as coupling agents and catalysts.

    Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can undergo reduction reactions to form tetrahydrofuran derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(Tert-butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a phenyl ring instead of a furan ring.

    (3S,4S)-1-(Tert-butoxycarbonyl)-4-(thiophen-2-YL)pyrrolidine-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying particular biochemical pathways.

Properties

IUPAC Name

(3S,4S)-4-(furan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-19-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSRKQPMFMWNJA-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148732
Record name 1-(1,1-Dimethylethyl) (3S,4S)-4-(2-furanyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-75-0
Record name 1-(1,1-Dimethylethyl) (3S,4S)-4-(2-furanyl)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959579-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (3S,4S)-4-(2-furanyl)-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3S,4S)-1-(Tert-butoxycarbonyl)-4-(furan-2-YL)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.